molecular formula C23H24N4 B11285222 3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890626-66-1

3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11285222
CAS No.: 890626-66-1
M. Wt: 356.5 g/mol
InChI Key: ZXQQTXAIDGMBST-UHFFFAOYSA-N
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Description

3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with phenyl, phenylethyl, and propyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the phenyl and phenylethyl groups: This step often involves nucleophilic substitution reactions where the pyrazolo[1,5-a]pyrimidine core is reacted with phenyl and phenylethyl halides in the presence of a base such as potassium carbonate.

    Addition of the propyl group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or phenylethyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.

    N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Exhibits inhibitory activity against NF-κB-inducing kinase (NIK).

    PHTPP: A selective estrogen receptor β (ERβ) antagonist.

Uniqueness

3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl, phenylethyl, and propyl groups on the pyrazolo[1,5-a]pyrimidine core differentiates it from other similar compounds and contributes to its potential as a versatile bioactive molecule.

Properties

CAS No.

890626-66-1

Molecular Formula

C23H24N4

Molecular Weight

356.5 g/mol

IUPAC Name

3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H24N4/c1-2-9-20-16-22(24-15-14-18-10-5-3-6-11-18)27-23(26-20)21(17-25-27)19-12-7-4-8-13-19/h3-8,10-13,16-17,24H,2,9,14-15H2,1H3

InChI Key

ZXQQTXAIDGMBST-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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